molecular formula C16H16N2O4S B6395216 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid CAS No. 1261923-96-9

4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid

Cat. No.: B6395216
CAS No.: 1261923-96-9
M. Wt: 332.4 g/mol
InChI Key: CNXSSDQWBDPSIU-UHFFFAOYSA-N
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Description

4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a picolinic acid moiety

Properties

IUPAC Name

4-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-16(20)15-11-13(6-7-17-15)12-4-3-5-14(10-12)23(21,22)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXSSDQWBDPSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the sulfonyl group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfone derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and sulfonyl group can interact with active sites on proteins, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making the compound useful for studying cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid is unique due to the combination of its pyrrolidine ring, sulfonyl group, and picolinic acid moiety. This unique structure allows for specific interactions with biological targets, making it valuable for research in various scientific fields.

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